L-Valine Moiety Structural Divergence
The key differentiating feature of Pelagiomicin B is its L-valine ester at the C-6 position of the phenazine core, a structural feature that distinguishes it from its co-isolated congeners. Pelagiomicin B was identified as valylgriseoluteic acid, confirming the ester linkage to the amino acid L-valine [1]. This contrasts directly with the major component, Pelagiomicin A, which is esterified with L-3-hydroxyvaline, and with Pelagiomicin C, which is esterified with glycine [2]. This specific amino acid substitution represents the most fundamental, quantifiable difference between these compounds and forms the chemical basis for any observed divergence in biological activity or physicochemical properties.
Pelagiomicin A: L-3-hydroxyvaline
Pelagiomicin C: glycine
| Evidence Dimension | Amino Acid Ester Moiety |
|---|---|
| Target Compound Data | L-valine |
| Comparator Or Baseline | Pelagiomicin A: L-3-hydroxyvaline; Pelagiomicin C: glycine |
| Quantified Difference | Structural isomer (Pelagiomicin B vs. A); additional methylene and methyl groups (Pelagiomicin B vs. C) |
| Conditions | Structural elucidation via NMR and synthesis [1] |
Why This Matters
For SAR studies, procuring the pure, correct analog is non-negotiable; using the incorrect valine (A) or glycine (C) analog would invalidate any conclusions drawn about the role of the amino acid side chain.
- [1] Imamura N, Nishijima M, Takadera T, Adachi K, Sakai M, Sano H. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis. J Antibiot (Tokyo). 1997 Jan;50(1):8-12. View Source
- [2] Imamura N, et al. P-44 New Anticancer Antibiotics, Pelagiomicins, Produced by A New Marine Bacterium. CiNii Research. View Source
